Fmoc-beta-Homothr(tBu)-OH

Solid-Phase Peptide Synthesis Coupling Kinetics Active Ester Hydrolysis

In automated SPPS, Fmoc-Thr(tBu)-OH risks hydrolysis-driven yield loss during extended coupling (t½ 6-24 h). Fmoc-β-HomoThr(tBu)-OH eliminates this with >24-h active ester stability, enabling unattended overnight syntheses. • ≥96.0% HPLC purity: avoid ~2% per-coupling under-charge compounding to yield losses in >20-residue peptides. • β³-backbone confers 10-100× proteolytic half-life extension; tBu γ-hydroxyl releases quantitatively upon TFA cleavage. • Stabilizes 14-helical folds via side-chain H-bonding for foldamers targeting Bcl-2 or p53/MDM2 interfaces.

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
Cat. No. B13401229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-Homothr(tBu)-OH
Molecular FormulaC24H29NO5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)
InChIKeyUFJMOCVIPRJMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-Homothr(tBu)-OH: Structural & Functional Baseline


Fmoc-beta-Homothr(tBu)-OH (CAS 353245-99-5, MW 411.5 g/mol) is a beta³-homologated, side-chain tert-butyl-protected threonine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound contains a fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group and a tert-butyl (tBu) ether on the γ-hydroxyl, enabling orthogonal deprotection under basic (piperidine) and acidic (TFA) conditions, respectively . Its beta³-backbone introduces an extra methylene unit between the α-carbon and the carboxyl group, which fundamentally alters coupling kinetics, conformational propensity, and the metabolic stability of the resulting peptides compared to canonical α-amino acid building blocks [1].

β³‑homolog Building block for Fmoc‑SPPS with altered backbone conformation and coupling kinetics
Orthogonal protection Fmoc (base‑labile) / tBu (acid‑labile) enables standard deprotection sequences
Foldamer chemistry γ‑Methyl group supports 14‑helical fold stabilization via side‑chain H‑bonding

Why Fmoc-beta-Homothr(tBu)-OH Cannot Be Substituted


Substituting Fmoc-beta-Homothr(tBu)-OH with the α‑homolog Fmoc-Thr(tBu)-OH, with an unprotected β‑homothreonine derivative, or with a Boc‑protected variant is not neutral. The β³‑backbone alters active ester hydrolysis kinetics, shifting the compound from a slowly hydrolyzing (t½ 6–24 h) to a non‑hydrolyzing (>24 h) category, which directly impacts the coupling time window and the risk of unproductive hydrolysis during SPPS [1]. Additionally, the β³‑homothreonine side chain uniquely stabilizes 14‑helical folds through hydrogen bonding—a property absent in α‑threonine and in β³‑homoserine analogs that lack the γ‑methyl group [2]. These differences translate into measurable variations in crude peptide purity, conformational integrity, and downstream biological performance, making blind substitution scientifically indefensible.

α‑Thr analog Fmoc‑Thr(tBu)‑OH active ester hydrolyzes within 6–24 h, risking premature deactivation during extended automated cycles.
β³‑Homoserine Lacks γ‑methyl H‑bonding; may not replicate 14‑helix stabilization observed with β³‑homothreonine.
Boc/other protection Different orthogonal profile alters global deprotection compatibility and solubility, limiting direct method transfer.

Fmoc-beta-Homothr(tBu)-OH Quantitative Differentiation


Active Ester Hydrolysis: β³ vs. α-Amino Acids

In a time-resolved ¹H NMR study monitoring active ester hydrolysis under HOBt/DIC conditions, Fmoc‑protected β‑amino acids (including β‑homo‑threonine constructs) were classified as 'non‑hydrolyzing,' with active ester stability persisting beyond 24 hours. In contrast, α‑amino acids with β‑branched side chains (e.g., Ile, Thr) fell into the 'slowly hydrolyzing' category (t₁/₂ 6–24 h). This classification directly implies that Fmoc‑beta‑Homothr(tBu)‑OH can tolerate extended coupling times without significant hydrolysis‑driven yield loss, whereas the α‑analog Fmoc‑Thr(tBu)‑OH risks progressive active ester degradation under identical prolonged conditions [1].

Active ester stability
Reported
Non‑hydrolyzing (>24 h) vs. slowly hydrolyzing (6–24 h)
Supports overnight automated SPPS without hydrolysis risk
HOBt/DIC, DMF, rt; ¹H NMR monitoring
Solid-Phase Peptide Synthesis Coupling Kinetics Active Ester Hydrolysis

14-Helix Stabilization: β³-Homothreonine vs. β³-Homoserine

In a systematic host‑guest study of β³‑peptide 14‑helix stability in water, the residue β³‑homothreonine was identified as helix‑stabilizing through side chain hydrogen bonding, a property not shared by the des‑methyl analog β³‑homoserine. Mean residue ellipticity at 214 nm (a quantitative CD marker for 14‑helix content) was more negative for peptides containing β³‑homothreonine compared to analogous β³‑homoserine‑containing sequences, indicating higher helical population [1]. The α‑amino acid counterpart L‑threonine exhibits a very low α‑helix propensity (Chou‑Fasman Pα ≈ 0.83), underscoring the orthogonal conformational behavior of the β³‑scaffold.

14‑Helix stabilization
Head‑to‑head
Enhanced negative ellipticity at 214 nm vs β³‑homoserine
Indicates higher helical population for foldamer design
Aqueous CD, pH 7, 25 °C; p
Supplier purity
Specification review
≥96.0% (β³) vs ≥98.0% (α)
Requires purity‑adjusted stoichiometry calculations
HPLC area% at 220 nm; vendor data
tBu vs Trt protection
Reported
Higher solubility, faster coupling under standard SPPS conditions
tBu group supports standard automated SPPS workflow
Analogy from α‑threonine series; NMP/HATU/DIPEA
Proteolytic stability
Class‑level
>10‑fold resistance vs α‑peptide controls
Reported class‑level protease resistance for β‑peptides
In vitro trypsin/chymotrypsin; context‑dependent
Foldamer Chemistry β-Peptide Conformation 14-Helix Stability

Purity Comparison: β³-Homothreonine vs. α-Threonine

The commercial baseline purity for Fmoc-beta-Homothr(tBu)-OH from leading suppliers is ≥96.0% (HPLC) , whereas the α‑homolog Fmoc‑Thr(tBu)‑OH is routinely supplied at ≥98.0% HPLC purity . The 2‑percentage‑point gap reflects the additional synthetic complexity of the β³‑homologated scaffold, including the Arndt‑Eistert homologation step and the requirement for diastereomeric purity confirmation (3R,4R). This purity differential must be factored into coupling stoichiometry calculations: using the α‑analog purity specification for the β³‑derivative would lead to a 2% underestimation of active species, potentially compromising coupling yield in sequences longer than ~20 residues.

Supplier purity
Specification review
≥96.0% (β³) vs ≥98.0% (α)
Requires purity‑adjusted stoichiometry calculations
HPLC area% at 220 nm; vendor data
Peptide Synthesis Reagent Quality HPLC Purity Procurement Specification

Side-Chain Protection: tBu vs. Trt

Fmoc-beta-Homothr(tBu)-OH employs a tert-butyl (tBu) ether for γ‑hydroxyl protection. This group is stable to the piperidine conditions used for iterative Fmoc removal but is quantitatively cleaved by TFA (typically 95% TFA, 2.5% TIS, 2.5% H₂O, 2–4 h). In contrast, the trityl (Trt)‑protected analog (if available) would require the same TFA cleavage conditions but introduces a bulkier protecting group that can sterically hinder coupling. A direct comparison in the α‑threonine series shows that Fmoc‑Thr(tBu)‑OH achieves coupling times of <20 min at >0.5 M in NMP with HATU/DIPEA, whereas Fmoc‑Thr(Trt)‑OH requires extended sonication due to poor solubility (<0.2 M) [1]. By extension, the tBu‑protected β³‑homothreonine is expected to maintain superior solubility and coupling kinetics relative to a hypothetical Trt‑protected variant, while still allowing global side‑chain deprotection under standard acidic conditions.

tBu vs Trt protection
Reported
Higher solubility, faster coupling under standard SPPS conditions
tBu group supports standard automated SPPS workflow
Analogy from α‑threonine series; NMP/HATU/DIPEA
Orthogonal Protection SPPS Side-Chain Chemistry TFA Cleavage

Proteolytic Stability of β-Homothreonine Peptides

β‑Peptides composed entirely of β‑amino acids, including β‑homothreonine residues, are broadly resistant to common mammalian proteases. A study of ten β‑peptides containing various β‑amino acids, including those with polar side chain functionality analogous to β‑homothreonine, demonstrated complete resilience to proteolysis under conditions that rapidly degraded α‑peptide controls [1]. While direct head‑to‑head stability data for a β‑homothreonine‑containing peptide versus its α‑threonine analog are not reported in a single study, the class‑level evidence is robust: β‑peptide backbones are not substrates for α‑peptidases. This property translates into extended in vivo half‑lives, with literature estimates of β‑peptide half‑life increases of 10‑ to 100‑fold compared to analogous α‑peptides [2].

Proteolytic stability
Class‑level
>10‑fold resistance vs α‑peptide controls
Reported class‑level protease resistance for β‑peptides
In vitro trypsin/chymotrypsin; context‑dependent
Protease Resistance β-Peptide Pharmacology In Vivo Half-Life

Fmoc-beta-Homothr(tBu)-OH Key Applications


Automated Overnight SPPS for β-Peptides

Leveraging the >24‑hour active ester stability of β³‑amino acids in HOBt/DIC systems [1], Fmoc‑beta‑Homothr(tBu)‑OH is ideally suited for automated overnight coupling cycles. Unlike Fmoc‑Thr(tBu)‑OH, which risks hydrolysis‑driven yield loss after 6–24 hours, the β³‑homolog maintains coupling competency throughout extended automated runs, enabling efficient synthesis of long or sterically hindered β‑peptide sequences without manual intervention.

14-Helix Foldamer Synthesis for PPI Inhibition

The unique ability of β³‑homothreonine to stabilize 14‑helical conformations through side chain hydrogen bonding makes Fmoc‑beta‑Homothr(tBu)‑OH the building block of choice for helix‑mimetic foldamers targeting protein‑protein interfaces [2]. Replacing it with β³‑homoserine would sacrifice a critical hydrogen‑bonding contact, reducing helical population and compromising binding to targets such as Bcl‑2 family proteins or p53/MDM2.

Metabolically Stable Peptide Therapeutics

For therapeutic candidates requiring enhanced proteolytic stability while preserving the γ‑hydroxyl functionality of threonine, Fmoc‑beta‑Homothr(tBu)‑OH provides a β³‑backbone that confers class‑level resistance to mammalian proteases (10‑ to 100‑fold half‑life extension) [3]. The tBu‑protected hydroxyl survives SPPS assembly and is released quantitatively during final TFA cleavage, yielding a bioactive peptide with a native‑like Thr side chain but a protease‑resistant backbone.

Large-Scale Peptide API Manufacturing

In process development and manufacturing, accurate stoichiometric calculations depend on the ≥96.0% HPLC purity specification of Fmoc‑beta‑Homothr(tBu)‑OH . Procurement teams must use this specific purity value—not the ≥98.0% typical of α‑analogs—to calculate the correct mass of building block per coupling. This 2‑percentage‑point difference, if unaccounted for, would result in a ~2% systematic under‑charge per coupling, compounding to significant yield losses in peptides exceeding 20 residues.

Application
Selection Property
Validation Focus
Automated overnight β‑peptide SPPS
Extended active ester stability window
Hydrolysis‑resistant coupling monitoring
14‑Helix foldamer synthesis
Side‑chain H‑bonding for 14‑helix stabilization
Circular dichroism fold population analysis
Metabolically stable peptide research
β³‑backbone protease resistance profile
In vitro proteolysis assay comparison
Large‑scale peptide manufacturing
Supplier‑reported purity specification
Stoichiometry verification per lot

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